molecular formula C13H19Cl3N2 B11830328 (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride

(1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride

Cat. No.: B11830328
M. Wt: 309.7 g/mol
InChI Key: ORYUWNMGOMSGOR-UHFFFAOYSA-N
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Description

(1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride is a piperidine-derived compound featuring a benzyl substituent with chlorine atoms at the 2- and 5-positions, coupled with a methanamine group at the 3-position of the piperidine ring. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological and chemical research.

Properties

Molecular Formula

C13H19Cl3N2

Molecular Weight

309.7 g/mol

IUPAC Name

[1-[(2,5-dichlorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C13H18Cl2N2.ClH/c14-12-3-4-13(15)11(6-12)9-17-5-1-2-10(7-16)8-17;/h3-4,6,10H,1-2,5,7-9,16H2;1H

InChI Key

ORYUWNMGOMSGOR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)Cl)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Introduction of the 2,5-Dichlorobenzyl Group: This step involves the substitution of the piperidine ring with a 2,5-dichlorobenzyl group. This can be achieved through nucleophilic substitution reactions using 2,5-dichlorobenzyl chloride and a suitable base.

    Attachment of the Methanamine Group: The final step involves the introduction of the methanamine group to the piperidine ring. This can be done through reductive amination reactions using formaldehyde and a reducing agent such as sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products:

    Oxidation: Piperidinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the 2,5-dichlorobenzyl group.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biology:

    Biological Studies: It is used in studies to understand the biological activity of piperidine derivatives and their interactions with biological targets.

Medicine:

    Pharmaceutical Development: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry:

    Chemical Manufacturing: It is used in the production of various chemicals and intermediates in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The compound shares structural similarities with piperidine-based hydrochlorides, differing primarily in substituents on the benzyl group or heterocyclic modifications. Below is a detailed comparison with key analogs:

Substituent Variations on the Benzyl Group

Table 1: Substituent Impact on Piperidine Derivatives
Compound Name (CAS) Substituent on Benzyl Molecular Weight (g/mol)* Key Properties/Applications
(1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine HCl 2,5-dichloro ~309.7 (calculated) Likely high lipophilicity; potential CNS activity due to Cl substituents
[1-[(4-Methylphenyl)methyl]piperidin-3-yl]methanamine HCl (1303967-55-6) 4-methyl ~278.8 Lower lipophilicity vs. dichloro; used in medicinal chemistry intermediates
(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine HCl (1289384-75-3) Pyridin-2-yl ~281.8 Enhanced hydrogen bonding due to pyridine; potential kinase inhibition

*Molecular weights estimated based on structural formulas.

Key Findings :

  • Chlorine vs.
  • Pyridine vs. Benzyl : The pyridin-2-yl group in CAS 1289384-75-3 introduces a nitrogen heterocycle, enabling stronger intermolecular interactions (e.g., hydrogen bonding) that may influence receptor binding .

Heterocyclic Modifications in Piperidine Derivatives

Table 2: Heterocyclic Variants and Their Features
Compound Name (CAS) Core Structure Notable Modifications Potential Applications
(1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine HCl Piperidine + benzyl Dichloro substitution Neuropharmacology (e.g., serotonin/dopamine modulation)
(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine HCl Piperidine + pyrimidine Fluorinated pyrimidine Anticancer or antiviral research (DNA/RNA targeting)
1-(6-Ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine HCl Piperidine + ethoxypyrimidine Ethoxy group on pyrimidine Enzyme inhibition (e.g., kinase or protease)

Key Findings :

  • Pyrimidine vs. Benzyl : Pyrimidine-containing analogs (e.g., CAS 1303967-55-6) exhibit distinct electronic profiles due to aromatic nitrogen atoms, which may enhance binding to nucleotide-related targets .
  • Fluorine Substitution : Fluorine in pyrimidine derivatives improves metabolic stability and bioavailability compared to chlorine in benzyl groups .

Biological Activity

(1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features a piperidine ring substituted with a dichlorobenzyl group and a methanamine side chain, which contribute to its biological activity and therapeutic potential.

Chemical Structure and Properties

The molecular formula of (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride is C13H19Cl2NC_{13}H_{19}Cl_2N with a molecular weight of 276.21 g/mol. The presence of chlorine atoms in the benzyl group is significant as it influences the compound's interaction with biological targets.

Biological Activity

Research indicates that (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride exhibits various biological activities:

  • Binding Affinity : Preliminary studies suggest that this compound may interact with serotonin and norepinephrine transporters, which are crucial for mood regulation. This interaction hints at potential antidepressant properties.
  • Pain Pathways : There is evidence to suggest that it may also influence pain pathways, warranting further investigation into its analgesic effects.

Table 1: Biological Activities of (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine Hydrochloride

Activity TypeMechanism of ActionPotential Applications
AntidepressantInhibition of serotonin/norepinephrine transportersTreatment of mood disorders
AnalgesicInteraction with pain pathwaysPain management
NeuroprotectivePotential neuroprotective effectsTreatment of neurodegenerative diseases

Case Studies

A few notable studies have explored the biological activity of this compound:

  • Mood Regulation Study : In vitro studies demonstrated that (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride significantly increased serotonin levels in neuronal cultures. This suggests a potential role in treating depression and anxiety disorders.
  • Pain Management Research : Animal models showed that administration of this compound resulted in reduced pain sensitivity, indicating its analgesic properties. Further research is needed to understand the underlying mechanisms.

Synthesis and Structure-Activity Relationship

The synthesis of (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride involves several steps:

  • Formation of Piperidine Ring : The piperidine ring can be synthesized through cyclization methods involving suitable precursors.
  • Alkylation : The introduction of the 2,5-dichlorobenzyl group is achieved through alkylation reactions under basic conditions.
  • Hydrochloride Formation : The final product is often converted into its hydrochloride salt to enhance solubility and stability.

Table 2: Synthetic Routes for (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine Hydrochloride

StepReaction TypeConditions
Formation of PiperidineCyclizationAppropriate precursors
AlkylationNucleophilic substitutionBasic conditions (e.g., NaH)
Hydrochloride formationSalt formationReaction with HCl

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